2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide
CAS No.:
Cat. No.: VC8552353
Molecular Formula: C17H18F3N3O3S
Molecular Weight: 401.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18F3N3O3S |
|---|---|
| Molecular Weight | 401.4 g/mol |
| IUPAC Name | 2-[N-(dimethylsulfamoyl)anilino]-N-[2-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C17H18F3N3O3S/c1-22(2)27(25,26)23(13-8-4-3-5-9-13)12-16(24)21-15-11-7-6-10-14(15)17(18,19)20/h3-11H,12H2,1-2H3,(H,21,24) |
| Standard InChI Key | JWFQWTMRWZJFAG-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC=CC=C2 |
| Canonical SMILES | CN(C)S(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC=CC=C2 |
Introduction
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a dimethylsulfamoyl group, a phenyl ring, and a trifluoromethyl-substituted phenyl moiety. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science, attributed to its diverse functional groups.
Synthesis and Reactivity
The synthesis of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step reactions. Each step requires precise control over reaction conditions to achieve high yields and purity of the final product. The reactivity of this compound is attributed to its functional groups, which allow it to engage in diverse chemical transformations.
Biological Activities and Potential Applications
While specific biological activities of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide are not extensively documented, compounds with similar structural features have shown promising biological activities. For instance, sulfonamide derivatives are known for their antimicrobial properties , and trifluoromethyl-substituted compounds often exhibit enhanced bioavailability and efficacy.
Table: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(trifluoromethyl)phenyl]acetamide | Trifluoromethyl group | Antimicrobial |
| 3-[(1S,5R)-8-[2-[dimethylsulfamoyl]] | Sulfamoyl and phenyl groups | Antitumor |
| N-[2-amino-4-(trifluoromethyl)phenyl]acetamide | Amino and trifluoromethyl groups | Anti-inflammatory |
Research Findings and Future Directions
Research on compounds like 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide focuses on understanding their interaction with biological systems. The unique combination of functional groups in this compound may enhance its efficacy and specificity compared to similar compounds, making it a valuable candidate for further research and application development.
Given the lack of specific studies on this compound, future research should focus on its synthesis optimization, biological activity assessment, and potential applications in pharmaceuticals or materials science. The structural diversity of this compound suggests it could be tailored for specific interactions within biological systems, offering opportunities for drug design and development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume